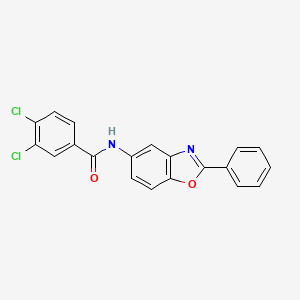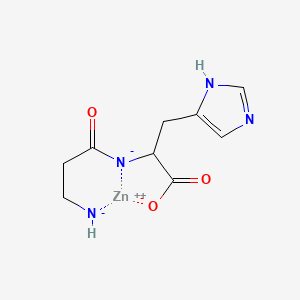
2-amino-2-(1H-pyrrol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-(1H-pyrrol-2-yl)acetic acid is an organic compound that features a pyrrole ring substituted with an amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1H-pyrrol-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of pyrrole with glycine derivatives under specific conditions. For instance, the condensation of pyrrole with glycine ethyl ester in the presence of a base such as sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(1H-pyrrol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and the acetic acid moiety can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives .
Scientific Research Applications
2-amino-2-(1H-pyrrol-2-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-(1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group and the acetic acid moiety allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-2-yl)acetic acid: Lacks the amino group, which may affect its reactivity and biological activity.
2-amino-2-(1H-pyrrol-2-yl)propanoic acid: Contains an additional methyl group, which can influence its steric properties and interactions with biological targets.
Uniqueness
2-amino-2-(1H-pyrrol-2-yl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on the pyrrole ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
89532-83-2 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-amino-2-(1H-pyrrol-2-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O2/c7-5(6(9)10)4-2-1-3-8-4/h1-3,5,8H,7H2,(H,9,10) |
InChI Key |
XMDZSQGDOLXEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-tert-butyl-2-(4-{3-[5-methyl-2-(propan-2-yl)phenoxy]propoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12449710.png)

![3-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B12449718.png)

![(4Z)-5-oxo-3-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12449735.png)
![Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12449739.png)


![2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12449760.png)
![N-(4-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12449767.png)

![(2E)-3-(2-{[1,1'-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide](/img/structure/B12449778.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol](/img/structure/B12449785.png)
![[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron](/img/structure/B12449794.png)
